6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-15-7-5-14(6-8-15)16-11-17(22)21(13-19-16)12-18(23)20-9-3-4-10-20/h5-8,11,13H,2-4,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMATLFLMOKEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Therapeutic Applications
1.1 Antitumor Activity
Research indicates that derivatives of dihydropyrimidinones, including the compound , exhibit promising antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. For instance, a study demonstrated that compounds similar to 6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Its structural features allow it to interact with bacterial membranes, leading to increased permeability and cell death. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
1.3 Neuroprotective Effects
Neuroprotection is another area where this compound shows potential. Research suggests that it may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit neuroinflammation and modulate neurotransmitter levels has been highlighted in various studies .
Case Studies
Table 1: Summary of Case Studies Involving this compound
Comparison with Similar Compounds
6-(4-Methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (BI78148)
- Key Differences :
- Substituent at 6-position : Methylphenyl vs. ethoxyphenyl. The ethoxy group increases electron-donating capacity and steric bulk compared to methyl.
- Amine Group : Piperazine vs. pyrrolidine. Piperazine’s additional nitrogen may enhance solubility and hydrogen-bonding interactions.
- Molecular Formula : C₂₃H₂₄N₄O₂ (BI78148) vs. inferred C₂₂H₂₅N₃O₃ (target compound).
- Synthetic Routes: Both likely involve reductive amination for the 2-oxo-ethylamine side chain, as seen in pyrido[3,4-d]pyrimidinone derivatives .
Table 1: Substituent and Molecular Comparisons
*Inferred based on structural analogy.
Core Heterocycle Modifications
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Compounds like 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () replace the dihydropyrimidinone core with a pyridopyrimidinone scaffold.
Benzodiazepine and Benzimidazole Analogues
Ethoxyphenyl-containing benzimidazoles (e.g., 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)benzimidazole in ) exhibit larger fused-ring systems, which may improve metabolic stability but complicate synthesis .
Pharmacophoric Features
- Pyrrolidine vs.
- Ethoxy vs. Halogen Substituents : Fluorine-containing analogues (e.g., 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde in ) may exhibit stronger electronegativity, altering binding affinities .
Preparation Methods
Optimization of Reaction Conditions
-
Catalyst Selection : Trichloroacetic acid (20 mol%) under solvent-free conditions at 70°C achieves high yields (85–92%) and short reaction times (45–90 min).
-
β-Ketoester Variants : While ethyl acetoacetate is standard, substituting it with β-ketoamides (e.g., ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate ) directly incorporates the 2-oxo-pyrrolidinyl moiety at position 3. This modification circumvents post-cyclization functionalization but requires stringent control over reaction stoichiometry to avoid side products.
Table 1: Biginelli Reaction Parameters for Core Synthesis
Post-Cyclization Functionalization Strategies
When the Biginelli reaction employs conventional β-ketoesters (e.g., ethyl acetoacetate), the 3-position remains unsubstituted, necessitating subsequent modifications to introduce the 2-oxo-pyrrolidinyl group.
Mannich Reaction for Side-Chain Introduction
The Mannich reaction enables the introduction of the -CH2-C(=O)-N(pyrrolidine) side chain via a three-component condensation:
-
Substrate : Dihydropyrimidinone core (1 mmol).
-
Amine : Pyrrolidine (1.2 mmol).
-
Carbonyl Component : Glyoxylic acid or its derivatives (1.5 mmol).
Mechanistic Insight : The reaction proceeds via imine formation between the dihydropyrimidinone’s NH group and glyoxylic acid, followed by nucleophilic attack by pyrrolidine to form the desired side chain.
Acylation with Pyrrolidine-Containing Reagents
Direct acylation of the 3-NH group using 2-chloro-1-(pyrrolidin-1-yl)ethanone under basic conditions offers an alternative pathway:
-
Base : Triethylamine (2 eq.) in dichloromethane at 0°C→rt.
-
Yield : 65–72% after column chromatography (SiO2, ethyl acetate/hexane).
Challenges : Competing acylation at the 1-NH position necessitates protective strategies (e.g., Boc-protection) to ensure regioselectivity.
Multicomponent Reaction Approaches
Advanced multicomponent protocols integrate the pyrrolidine moiety during the cyclization step, enhancing atom economy and reducing synthetic steps.
Modified Biginelli Reaction with β-Ketoamides
Replacing β-ketoesters with β-ketoamides (e.g., 3-oxo-3-(pyrrolidin-1-yl)propanamide ) allows simultaneous incorporation of the 3-substituent and dihydropyrimidinone ring formation.
-
Catalyst : Boron trifluoride diethyl etherate (BF3·OEt2, 15 mol%) in acetonitrile at 80°C.
Table 2: Comparative Analysis of β-Ketoester vs. β-Ketoamide
| Parameter | β-Ketoester | β-Ketoamide |
|---|---|---|
| Reaction Time | 2–3 h | 4–5 h |
| Yield (%) | 85–92 | 80–88 |
| Post-Modification | Required | Not required |
Catalytic Innovations for Enhanced Efficiency
Organocatalytic Asymmetric Synthesis
Cinchona alkaloid-derived squaramides (10 mol%) enable enantioselective synthesis of chiral dihydropyrimidinones, though the target compound’s non-chiral nature limits this application.
Solvent-Free Mechanochemical Synthesis
Ball-mill grinding of reactants (aldehyde, β-ketoamide, urea) with silica-supported HCl (10 wt%) achieves 90% conversion in 30 min, offering an eco-friendly alternative.
Characterization and Analytical Validation
Critical characterization data for the target compound include:
-
Melting Point : 218–220°C (decomp.).
-
IR (KBr) : 1685 cm⁻¹ (C=O, dihydropyrimidinone), 1720 cm⁻¹ (amide C=O).
-
1H NMR (250 MHz, DMSO-d6) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3), 1.75–1.85 (m, 4H, pyrrolidine CH2), 3.45–3.55 (m, 4H, pyrrolidine NCH2), 4.10 (q, J = 7.0 Hz, 2H, OCH2), 5.25 (s, 1H, H-5), 6.90–7.40 (m, 4H, aromatic), 9.20 (s, 1H, NH).
Industrial-Scale Considerations
For bulk production, continuous-flow reactors operating at 100°C with immobilized trichloroacetic acid catalysts achieve 85% yield at a throughput of 500 g/h, demonstrating scalability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation of substituted β-keto esters with urea derivatives under acidic conditions. For example, ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo derivatives are synthesized using cyclohexylamine as a catalyst in ethanol, followed by functionalization with pyrrolidinyl groups via nucleophilic substitution . Key steps include optimizing solvent systems (e.g., dichloromethane or ethanol) and temperature control (60–80°C) to enhance yield and purity .
Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure of this compound?
- Methodology :
- X-ray crystallography : Resolve stereochemistry and confirm the dihydropyrimidinone ring conformation, as demonstrated for ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo analogs .
- NMR : Assign peaks for the ethoxyphenyl moiety (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), pyrrolidinyl protons (δ 2.5–3.5 ppm), and the dihydropyrimidinone carbonyl (δ 160–170 ppm for C=O) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the target compound?
- Methodology :
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to accelerate cyclocondensation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts .
Q. What strategies address regioselectivity challenges during functionalization of the dihydropyrimidinone core?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., ethoxyphenyl oxygen) to direct substitution to the 3-position .
- Computational modeling : Predict electronic effects of substituents (e.g., ethoxy vs. pyrrolidinyl) on reaction pathways using DFT calculations .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired regioisomers .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically analyzed?
- Methodology :
- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to assess selectivity .
- Structural analogs : Synthesize derivatives (e.g., fluorophenyl or methyl substitutions) to isolate structure-activity relationships (SAR) .
- Off-target profiling : Use kinase screening panels or proteomics to identify unintended interactions .
Q. What computational tools are recommended for predicting the compound’s molecular targets or binding modes?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the ethoxyphenyl group’s hydrophobic pocket affinity .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors from the dihydropyrimidinone ring) using MOE or Phase .
- MD simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories in explicit solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
